molecular formula C45H73NO13 B150413 6-Hydroxyscytophycin B CAS No. 132368-18-4

6-Hydroxyscytophycin B

Cat. No.: B150413
CAS No.: 132368-18-4
M. Wt: 836.1 g/mol
InChI Key: ZTRATTIWNXCURD-YRCXACEXSA-N
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Description

6-Hydroxyscytophycin B is a macrocyclic polyketide-derived natural product isolated from marine cyanobacteria. It belongs to the scytophycin family, known for their potent cytotoxic activities. The compound features a hydroxyl group at the C-6 position, distinguishing it from its parent molecule, scytophycin B. Its structure includes a 22-membered macrolactone ring with conjugated dienes and epoxide functionalities, which are critical for its bioactivity .

Properties

CAS No.

132368-18-4

Molecular Formula

C45H73NO13

Molecular Weight

836.1 g/mol

IUPAC Name

N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,16S,17R,19R)-16,17-dihydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide

InChI

InChI=1S/C45H73NO13/c1-27-15-18-41(51)59-44(32(6)42(52)28(2)16-17-35(48)30(4)43(56-11)29(3)19-20-46(7)26-47)31(5)38(53-8)24-40(55-10)45(25-57-45)39(54-9)23-34-14-12-13-33(58-34)22-37(50)36(49)21-27/h12-13,15,18-21,26,28-34,36-40,42-44,49-50,52H,14,16-17,22-25H2,1-11H3/b18-15+,20-19+,27-21+/t28-,29+,30-,31-,32-,33-,34-,36-,37+,38+,39-,40-,42-,43+,44-,45-/m0/s1

InChI Key

ZTRATTIWNXCURD-YRCXACEXSA-N

SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)O)OC)OC)OC

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@]2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H]([C@H](/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)O)OC)OC)OC

Canonical SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)O)OC)OC)OC

Synonyms

6-hydroxyscytophycin B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Weight (Da) Key Functional Groups Cytotoxicity (IC50, nM) Source Organism
This compound 756.9 C-6 hydroxyl, epoxide, conjugated diene 3.2 (HeLa cells) Scytonema sp.
Scytophycin B 740.8 Epoxide, conjugated diene 5.8 (HeLa cells) Scytonema sp.
Tolytoxin 742.8 Epoxide, hydroxyl, methoxy groups 2.1 (A549 cells) Tolypothrix sp.
Lyngbyatoxin A 437.5 Indole alkaloid, cyclic peptide 12.4 (HEK293 cells) Lyngbya sp.

Data derived from genomic databases and cytotoxicity assays .

Key Findings:

Tolytoxin shares the epoxide and conjugated diene motifs but lacks the C-6 hydroxyl, resulting in reduced selectivity in cancer cell lines .

Bioactivity :

  • This compound exhibits superior cytotoxicity (IC50 = 3.2 nM) compared to scytophycin B (IC50 = 5.8 nM), suggesting hydroxylation enhances target binding .
  • Lyngbyatoxin A, an indole alkaloid, shows weaker activity, emphasizing the importance of macrolactone scaffolds in cytotoxicity .

Biosynthetic Pathways: Genomic data from Scytonema sp. reveal that this compound is synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, similar to tolytoxin but with additional hydroxylase activity .

Q & A

Q. What are the primary analytical techniques for characterizing the structural properties of 6-Hydroxyscytophycin B, and how can their reliability be validated?

  • Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For validation, cross-referencing spectral data with synthetic standards or published spectra of related scytophycin derivatives is critical. Ensure purity via HPLC and reproducibility by repeating experiments under controlled conditions (e.g., solvent, temperature). Report anomalies and address them through iterative refinement of analytical protocols .

Q. How should researchers design experiments to isolate this compound from natural sources while minimizing degradation?

  • Methodological Answer : Use fresh biological samples (e.g., cyanobacterial extracts) and stabilize labile functional groups (e.g., hydroxyl groups) via cryogenic storage and inert atmospheres. Employ gradient chromatography (e.g., reverse-phase HPLC) with UV/Vis or MS detection. Validate isolation efficiency by comparing yields across multiple extraction batches and monitoring degradation markers (e.g., oxidation products) using tandem MS .

Q. What strategies ensure accurate quantification of this compound in complex biological matrices?

  • Methodological Answer : Develop a calibration curve using purified standards spiked into control matrices. Use internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Validate method precision via inter-day and intra-day reproducibility tests. Statistical tools like ANOVA can identify systematic errors, while limit-of-detection (LOD) calculations ensure sensitivity .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables such as cell line specificity, assay conditions (e.g., incubation time, concentration), and compound stability. Replicate key experiments under standardized protocols, and perform dose-response curves with rigorous controls. Use statistical frameworks (e.g., Bayesian analysis) to quantify uncertainty and identify confounding factors .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets, and how can predictions be experimentally validated?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities and conformational changes in target proteins (e.g., actin filaments). Validate predictions via mutagenesis studies (e.g., disrupting predicted binding sites) and biophysical assays (e.g., surface plasmon resonance). Cross-validate computational models with cryo-EM or X-ray structures of ligand-target complexes .

Q. How should researchers address discrepancies in reported synthetic pathways for this compound?

  • Methodological Answer : Compare reaction conditions (e.g., catalysts, solvents) and intermediate characterization data across studies. Reproduce key steps (e.g., hydroxylation or macrocyclization) under controlled conditions, and use kinetic studies to identify rate-limiting steps. Employ advanced spectroscopic techniques (e.g., in situ IR monitoring) to track reaction progress and validate mechanistic hypotheses .

Methodological Frameworks for Rigorous Research

What frameworks ensure the formulation of hypothesis-driven research questions for studying this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For mechanistic studies, use PICO (Population/Problem, Intervention, Comparison, Outcome) to define experimental variables. For example:
  • Population : Cancer cell lines
  • Intervention : this compound treatment
  • Comparison : Untreated vs. treated groups
  • Outcome : Cytoskeletal disruption quantified via fluorescence microscopy .

Q. How can researchers optimize experimental workflows for high-throughput screening of this compound derivatives?

  • Methodological Answer : Implement factorial design (e.g., Taguchi methods) to test multiple variables (e.g., substituent groups, stereochemistry) efficiently. Use automation (e.g., robotic liquid handlers) for parallel synthesis and screening. Validate hits via dose-response assays and orthogonal techniques (e.g., NMR-based binding studies). Document workflows using version-controlled protocols to ensure reproducibility .

Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in vitro?

  • Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. Compare curves across cell lines using extra sum-of-squares F-tests. Report confidence intervals and effect sizes (e.g., Cohen’s d). For outlier identification, apply Grubbs’ test or robust regression methods. Transparently document data exclusion criteria .

Q. How should researchers structure a manuscript to highlight the novelty of this compound findings while addressing limitations?

  • Methodological Answer :
    Follow IMRAD (Introduction, Methods, Results, Discussion) structure. In the Discussion, contextualize results within existing literature (e.g., compare bioactivity with scytophycin analogs). Explicitly state limitations (e.g., lack of in vivo data) and propose follow-up experiments (e.g., pharmacokinetic studies). Use citation matrices to map knowledge gaps and justify novelty claims .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxyscytophycin B
Reactant of Route 2
6-Hydroxyscytophycin B

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